REACTION_SMILES
|
[CH2:3]([CH:4]1[CH2:5][O:6][C:7](=[O:8])[N:9]1[C:16]([CH:17]([CH2:18][NH:19][C:20]([O:21][C:22]([CH3:23])([CH3:24])[CH3:25])=[O:26])[c:27]1[cH:28][cH:29][c:30]([Cl:33])[cH:31][cH:32]1)=[O:34])[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[CH2:53]1[O:54][CH2:55][CH2:56][CH2:57]1.[CH3:35][O:36][c:37]1[cH:38][c:39]([O:40][CH3:41])[cH:42][cH:43][c:44]1[CH:45]=[O:46].[Na+:51].[Na+:52].[OH2:58].[OH:1][OH:2].[S:47]([O-:48])([O-:49])=[O:50]>>[C:16]([CH:17]([CH2:18][NH:19][C:20]([O:21][C:22]([CH3:23])([CH3:24])[CH3:25])=[O:26])[c:27]1[cH:28][cH:29][c:30]([Cl:33])[cH:31][cH:32]1)([OH:34])=[O:36]
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Name
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CC(C)(C)OC(=O)NCC(C(=O)N1C(=O)OCC1Cc1ccccc1)c1ccc(Cl)cc1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NCC(C(=O)N1C(=O)OCC1Cc1ccccc1)c1ccc(Cl)cc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=O)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NCC(C(=O)O)c1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:3]([CH:4]1[CH2:5][O:6][C:7](=[O:8])[N:9]1[C:16]([CH:17]([CH2:18][NH:19][C:20]([O:21][C:22]([CH3:23])([CH3:24])[CH3:25])=[O:26])[c:27]1[cH:28][cH:29][c:30]([Cl:33])[cH:31][cH:32]1)=[O:34])[c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1.[CH2:53]1[O:54][CH2:55][CH2:56][CH2:57]1.[CH3:35][O:36][c:37]1[cH:38][c:39]([O:40][CH3:41])[cH:42][cH:43][c:44]1[CH:45]=[O:46].[Na+:51].[Na+:52].[OH2:58].[OH:1][OH:2].[S:47]([O-:48])([O-:49])=[O:50]>>[C:16]([CH:17]([CH2:18][NH:19][C:20]([O:21][C:22]([CH3:23])([CH3:24])[CH3:25])=[O:26])[c:27]1[cH:28][cH:29][c:30]([Cl:33])[cH:31][cH:32]1)([OH:34])=[O:36]
|
Name
|
CC(C)(C)OC(=O)NCC(C(=O)N1C(=O)OCC1Cc1ccccc1)c1ccc(Cl)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NCC(C(=O)N1C(=O)OCC1Cc1ccccc1)c1ccc(Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=O)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)NCC(C(=O)O)c1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |